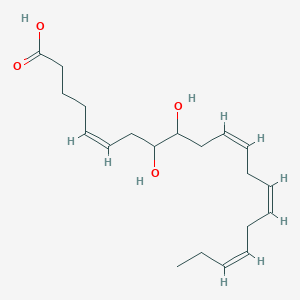

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, acidity or basicity (pKa), optical activity, and others. These properties can often be predicted using computational chemistry .Applications De Recherche Scientifique

Role in Cardiovascular System

8,9-DiHETE plays a significant role in the cardiovascular system. It induces cAMP production in primary human coronary artery smooth muscle cells . This suggests that it may have a role in regulating heart function and blood pressure.

Involvement in Inflammation and Pain

Research has shown that plasma levels of 8,9-DiHETE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This indicates that 8,9-DiHETE may be involved in the inflammatory response and pain perception.

Potential Therapeutic Target for Osteoarthritis

The increase in 8,9-DiHETE levels in osteoarthritic pain can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU . This suggests that 8,9-DiHETE could be a potential therapeutic target for osteoarthritis.

Role in Neurological Disorders

Spinal cord levels of 8,9-DiHETE are also increased in a rat model of surgically-induced acute spinal cord injury (SCI) . This implies that 8,9-DiHETE might play a role in neurological disorders and could be a potential target for SCI treatment.

Metabolite of Arachidonic Acid

8,9-DiHETE is an oxylipin and a racemic mixture of the arachidonic acid metabolites . It is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases . This highlights its role in lipid metabolism.

Metabolite of Eicosapentaenoic Acid (EPA)

8,9-DiHETE is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) . It is produced in rat liver microsomes, but not renal microsomes, by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases . This suggests its importance in the metabolism of omega-3 fatty acids.

Safety And Hazards

Propriétés

IUPAC Name |

(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFSSCYFERVGJQ-JJUYGIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348077 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid | |

CAS RN |

867350-87-6 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanehydrazonoylchloride, 2-[(2-chlorophenyl)amino]-2-oxo-N-phenyl-](/img/structure/B131028.png)

![6-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B131038.png)

![tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B131054.png)